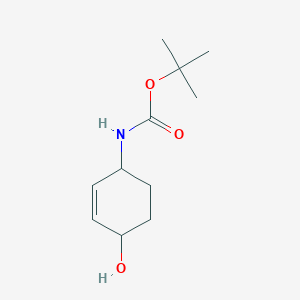
2-Methyl-2-propanyl (4-hydroxy-2-cyclohexen-1-yl)carbamate
Übersicht
Beschreibung
2-Methyl-2-propanyl (4-hydroxy-2-cyclohexen-1-yl)carbamate, also known as tocopherol carbamate, is a synthetic derivative of vitamin E. It has gained significant attention in scientific research due to its potential antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The synthesis of N-arylcarbamates with tetrazole fragments and their derivatives has been explored, providing a pathway for the development of compounds with potential biological activity (Velikorodov, Stepkina, Ionova, & Melent’eva, 2014).
- Research on carbamate series of juvenoids illustrates the variation of the O-alkyl substituent in carbamates, contributing to the understanding of their biological activity (Wimmer, Šaman, Němec, & Francke, 1994).
Molecular Structure and Properties
- Studies have been conducted on the structure of cyclic carbamate derivatives, highlighting their molecular configurations and potential interactions, which are essential for their application in various fields (Lynch, Yaser, Whitesell, & Davis, 1991).
Chemical Transformations and Synthesis Techniques
- Various methods for preparing carbonates and carbamates derived from cyclohexenyl and other groups have been described, showcasing the versatility of these compounds in chemical synthesis (Kryczka, 2010).
- Research into the hydrolysis of carbamates, using specific examples, provides insights into their chemical behavior and potential applications in analytical chemistry (Becker & Heizler, 1971).
Biological Activity and Applications
- Some carbamate derivatives have been shown to possess high biological activity and selectivity for target insect species, indicating their potential use in pest control and related areas (Wimmer et al., 1994).
Novel Compound Formation
- The synthesis of new derivatives of certain compounds involving carbamate groups has been studied, highlighting the compound's role in creating novel chemical entities with potential applications in various scientific fields (Velikorodov, Zukhayrayeva, Osipova, & Polovinkina, 2019).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDSNLBVMRZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propanyl (4-hydroxy-2-cyclohexen-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



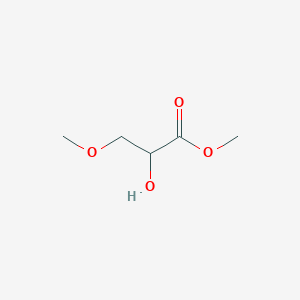
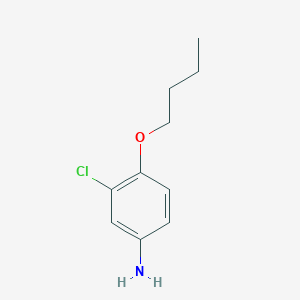
![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)
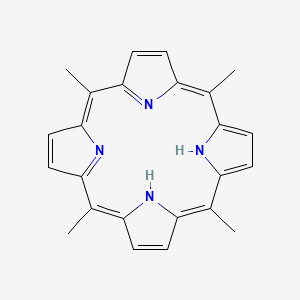
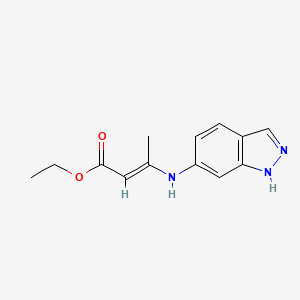

![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)
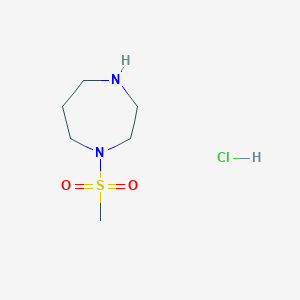


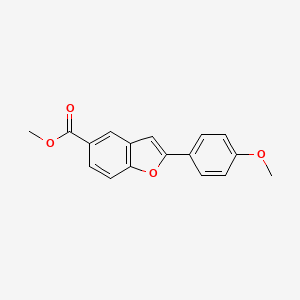
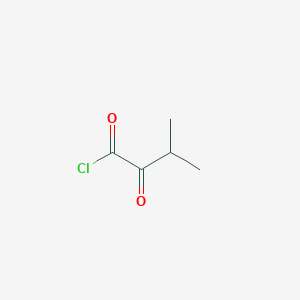
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)